Product packaging for Methyl 3,4-diamino-5-chlorobenzoate(Cat. No.:CAS No. 863886-05-9)

Methyl 3,4-diamino-5-chlorobenzoate

Cat. No.: B1426735
CAS No.: 863886-05-9
M. Wt: 200.62 g/mol
InChI Key: SSLPIFFJNSMGLT-UHFFFAOYSA-N
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Description

Methyl 3,4-diamino-5-chlorobenzoate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B1426735 Methyl 3,4-diamino-5-chlorobenzoate CAS No. 863886-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-diamino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLPIFFJNSMGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863886-05-9
Record name methyl 3,4-diamino-5-chlorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Contextual Significance of Substituted Diaminobenzoate Systems in Synthetic Chemistry

Substituted diaminobenzoate systems are a class of compounds that have garnered considerable attention in synthetic chemistry due to their utility as foundational building blocks for a diverse array of molecules. The presence of two nucleophilic amino groups and an electrophilic ester group on a central aromatic scaffold allows for a wide range of chemical transformations. These systems are particularly valuable in the synthesis of heterocyclic compounds, which are integral to the development of pharmaceuticals, agrochemicals, and dyes.

The strategic placement of substituents on the diaminobenzoate core can significantly influence the electronic and steric properties of the resulting molecules, thereby tuning their reactivity and biological activity. For instance, the bromo-analogue of the title compound, methyl 3,4-diamino-5-bromobenzoate, is recognized as a key intermediate in the creation of various bioactive compounds. longshinebiotech.com The amino groups can readily undergo condensation reactions with dicarbonyl compounds to form heterocyclic rings, while the ester group can be hydrolyzed or converted to other functional groups. This multi-functional nature makes substituted diaminobenzoates highly valuable precursors in the construction of complex molecular architectures.

Identified Research Gaps and Motivations for In Depth Study of Methyl 3,4 Diamino 5 Chlorobenzoate

While the broader class of diaminobenzoates has been explored, the specific investigation of Methyl 3,4-diamino-5-chlorobenzoate has been driven by the pursuit of novel bioactive compounds with enhanced properties. A significant motivation stems from the observed impact of halogen substituents, particularly chlorine, on the biological efficacy of heterocyclic systems derived from similar precursors.

Research has demonstrated that the presence of a chloro group on quinoxaline (B1680401) and quinazoline (B50416) rings can lead to potent biological activities. For example, studies on quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-tuberculosis agents have shown that a chlorine atom on the benzene (B151609) moiety can lead to lower minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values. nih.gov Similarly, 2,4-diamino-5-chloro-6-substituted quinazolines have exhibited promising antimalarial, antineoplastic, and antibacterial properties. nih.gov These findings create a compelling case for the exploration of this compound as a precursor to novel chloro-substituted heterocycles with potentially superior pharmacological profiles. The research gap, therefore, lies in the systematic synthesis and biological evaluation of heterocyclic systems specifically derived from this chlorinated diaminobenzoate.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 3,4 Diamino 5 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of Methyl 3,4-diamino-5-chlorobenzoate in solution.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic region is of particular interest. In a patent describing its synthesis, the ¹H NMR spectrum was recorded in a DMSO-d₆/CDCl₃ mixture. google.com The data reveals two distinct signals for the aromatic protons, appearing as doublets at 7.11 ppm and 7.08 ppm, each with a small coupling constant (J = 1.95 Hz). google.com This pattern is consistent with two protons on the benzene (B151609) ring that are meta-coupled to each other. The methyl ester protons would be expected to appear as a singlet further upfield, typically in the 3.8-3.9 ppm range, while the amino (-NH₂) protons would likely present as broad singlets, the chemical shifts of which can be highly variable depending on solvent and concentration.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY spectrum would confirm the meta-coupling between the two aromatic protons, while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom, confirming the C-H framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.11 Doublet (d) 1.95 Aromatic C-H
7.08 Doublet (d) 1.95 Aromatic C-H

Data sourced from a DMSO-d₆/CDCl₃ solvent system. google.com

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within the molecule.

FT-IR Spectroscopy: Although specific experimental spectra for this compound are not detailed in the searched literature, the expected characteristic absorption bands can be inferred from its functional groups. Key vibrational modes would include:

N-H Stretching: The two primary amine groups (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches generally appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) of the ester group is expected around 1700-1725 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations for aromatic amines typically occur in the 1250-1360 cm⁻¹ range.

C-O Stretching: The ester C-O stretches will show two bands, one asymmetric and one symmetric, in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: The C-Cl bond vibration is expected to appear as a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic C=C stretching and ring breathing modes often give strong Raman signals. The technique is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 2: Predicted FT-IR Absorption Regions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Methyl (-CH₃) C-H Stretch 2850 - 2960
Ester (C=O) C=O Stretch 1700 - 1725
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Amine C-N Stretch 1250 - 1360
Ester (C-O) C-O Stretch 1100 - 1300
Chloroalkane C-Cl Stretch 600 - 800

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., UPLC ESI/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

Molecular Weight Confirmation: With a molecular formula of C₈H₉ClN₂O₂, the monoisotopic mass of this compound is 200.0353 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 201.0425. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would result in an A+2 peak (at m/z 203.0396) with about one-third the intensity of the [M+H]⁺ peak, providing strong evidence for the presence of a single chlorine atom.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways. Likely initial fragmentation steps for the [M+H]⁺ ion would include the neutral loss of methanol (B129727) (CH₃OH, 32 Da) or the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da). Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the acylium ion. This detailed fragmentation data is crucial for confirming the molecular structure. While patents mention the use of LC-MS for analyzing products derived from this compound, specific fragmentation data for the title compound itself is not provided. google.com

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. Although no crystal structure has been published for this compound, analysis of its structure suggests key intermolecular interactions that would govern its crystal packing.

Hydrogen Bonding: The molecule possesses two primary amine groups (-NH₂) which are excellent hydrogen bond donors, and a carbonyl oxygen (C=O) which is a strong hydrogen bond acceptor. Therefore, extensive intermolecular hydrogen bonding of the N-H···O type is expected to be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or more complex three-dimensional networks. N-H···N interactions are also possible.

While direct experimental confirmation is pending, these non-covalent interactions are fundamental to predicting the solid-state properties of the material.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthetic compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a sample. For a compound with the polarity of this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be appropriate. The relative proportions of the solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5. Visualization would be achieved under UV light (254 nm) due to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for quantitative purity analysis. A reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for separating moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol would be employed. The gradient would typically start with a high percentage of water and increase the organic component over time to elute the compound.

Detection: A UV detector, set at a wavelength where the compound exhibits strong absorbance (e.g., ~254 nm or the λmax), would be used for detection and quantification.

In preparative syntheses mentioned in patents, the compound was isolated by filtration and drying, and related products were purified using preparative HPLC, underscoring the utility of these chromatographic methods. google.comgoogle.com

Theoretical and Computational Chemistry Studies of Methyl 3,4 Diamino 5 Chlorobenzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with various functionals (like B3LYP) and basis sets (such as 6-311++G(d,p)), are standard methods to determine the optimized geometry and electronic structure of molecules. For Methyl 3,4-diamino-5-chlorobenzoate, such a study would yield precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional conformation. This foundational data is crucial for all further computational analysis. However, no specific published data on the optimized geometry of this molecule is available.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of rotatable bonds, such as those connected to the amino and methyl ester groups, suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This would identify the global minimum energy conformer (the most stable shape of the molecule) and other low-energy isomers, providing insight into the molecule's flexibility and preferred spatial arrangement. Such studies have not been found for this specific compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and predicting the electronic transitions and charge transfer properties within the molecule. For this compound, this analysis would reveal how the amino, chloro, and methyl benzoate (B1203000) substituents influence the electron distribution and reactivity of the benzene (B151609) ring. Without specific calculations, any discussion remains purely theoretical.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating sites for electrophilic attack, and positive potential near the hydrogen atoms. However, specific MEP and Fukui function data are not available in the literature.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time, including its conformational changes and interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water or DMSO), one could understand how the solvent influences its structure and dynamics. This information is particularly valuable for predicting its behavior in a biological environment or in a reaction medium. No such simulation studies have been published for this compound.

Hirshfeld Surface Analysis and Detailed Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like dnorm, di, and de onto the Hirshfeld surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. To perform this analysis, a crystal structure of this compound is required, which does not appear to be publicly available.

Applications of Methyl 3,4 Diamino 5 Chlorobenzoate As a Building Block and Advanced Intermediate

Role in the Synthesis of Complex Organic Molecules and Fine Chemicals

The strategic placement of reactive functional groups on the aromatic ring of methyl 3,4-diamino-5-chlorobenzoate makes it a valuable precursor in the multi-step synthesis of complex organic molecules. The diamino functionalities can readily undergo condensation reactions with various electrophiles to form heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. The chloro and methyl ester groups offer additional sites for chemical modification, allowing for the fine-tuning of the final product's properties.

In the realm of fine chemicals, this compound is instrumental in creating specialty chemicals with specific functionalities. These are often high-value, low-volume products used in niche applications such as dyes, fragrances, and electronic materials. The ability to introduce specific substituents onto the benzene (B151609) ring via the existing functional groups allows for the precise design of molecules with desired optical, electronic, or biological properties.

Utilization in Polymer Chemistry and Material Science for Functional Material Development

The diamino nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers. Through polycondensation reactions with diacyl chlorides or dicarboxylic acids, it can form polyamides or polyimides. These polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance. The presence of the chlorine atom can further enhance flame retardancy and modify the polymer's solubility and processing characteristics.

In material science, this compound is utilized to develop functional materials with tailored properties. For instance, polymers derived from it can be used in membranes for gas separation, as insulating materials in electronics, or as high-strength fibers in composites. The ability to incorporate this building block into polymer chains allows for the systematic engineering of material properties to meet the demands of advanced technological applications.

Development of New Reagents and Ligands in Catalysis

The vicinal diamino groups on the this compound scaffold are ideal for the synthesis of bidentate ligands for transition metal catalysis. These ligands can coordinate to a metal center, creating a catalytically active complex. The electronic properties of the ligand, and thus the reactivity of the metal catalyst, can be modulated by the chloro and ester substituents on the aromatic ring.

The development of new ligands is a cornerstone of modern catalysis, enabling more efficient, selective, and sustainable chemical transformations. Ligands derived from this diamino compound can be employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The rigidity and defined geometry of the ligand framework can impart high levels of stereocontrol in asymmetric catalysis, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. For example, ligands based on 4,5-diazafluorene (B6599424) (daf) share common features with bipyridine (bpy) ligands and are alternatives for developing new metal complexes and catalysts. nih.gov

Exploration in Supramolecular Chemistry for Controlled Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound, with its hydrogen bond donating amino groups and potential for other intermolecular interactions, is a valuable building block in this field. It can participate in the formation of well-defined, ordered structures through a process of self-assembly.

By designing molecules that incorporate this diamino-chloro-benzoate moiety, researchers can direct the formation of complex supramolecular architectures such as gels, liquid crystals, and molecular capsules. nih.gov These structures can have applications in areas like drug delivery, sensing, and molecular electronics. The controlled self-assembly of these molecules is driven by a combination of hydrogen bonding, π-π stacking, and other weak interactions, leading to materials with emergent properties that are not present in the individual molecules. For instance, 1,3,5-triazine-based compounds are used to construct oligomers for supramolecular chemistry and polymer science. nih.gov

Applications in Advanced Analytical Method Development

In analytical chemistry, derivatizing agents are often used to modify an analyte to make it more suitable for a particular analytical technique. While direct evidence for the use of this compound as a derivatizing agent is not extensively documented in readily available literature, its chemical properties suggest potential applications in this area.

For example, the amino groups can react with specific functional groups in an analyte (e.g., carbonyls, isocyanates) to form a stable derivative. This derivatization can enhance the analyte's detectability by techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or gas chromatography-mass spectrometry (GC-MS). The presence of the chlorine atom could also be exploited for detection by electron capture detection (ECD) in GC. The development of new derivatizing agents is crucial for expanding the scope and sensitivity of analytical methods for complex sample matrices.

Biochemical and Mechanistic Studies of Methyl 3,4 Diamino 5 Chlorobenzoate and Its Derivatives in Vitro Focus

Investigation of Molecular Target Interactions (e.g., Protein Binding, Enzyme Inhibition) in vitro

Derivatives of 3,4-diaminobenzoic acid have been identified as potent inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which includes Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Insulin-Regulated Aminopeptidase (IRAP). These enzymes play crucial roles in the adaptive and innate immune responses.

In vitro studies have demonstrated that specific 3,4-diaminobenzoic acid derivatives can achieve submicromolar inhibition of these enzymes. For instance, certain derivatives have shown significant potency against ERAP2 and IRAP, with IC50 values of 237 nM and 105 nM, respectively. The inhibitory activity of these compounds is a key molecular interaction that underpins their biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,4-diamino-5-chlorobenzoate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via esterification of the corresponding benzoic acid derivative, followed by selective reduction or amination. Key steps include controlling reaction temperature (e.g., 0–25°C for acid chloride formation) and using catalysts like oxalyl chloride in DCM with catalytic DMF . Optimization may involve adjusting stoichiometry (e.g., 2 equiv. oxalyl chloride) and purification via column chromatography (1–20% MeOH-DCM gradients) to isolate intermediates .
  • Analytical Validation : Confirm structural integrity using HRMS (e.g., ESI− mode) and NMR (δH/CDCl3 for aromatic proton signals at ~7.9 ppm) .

Q. How can researchers characterize and differentiate this compound from structurally similar impurities?

  • Methodology : Employ HPLC with UV detection (e.g., 254 nm) and reference standards (e.g., EP impurities like Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate) to resolve co-eluting species . MS/MS fragmentation patterns (e.g., [M−H]− ions) can distinguish amino/chloro substituents from methoxy/acetylated analogs .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, NH₂) influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Compare reactivity with analogs (e.g., Methyl 3,5-dichloro-2-fluorobenzoate) using kinetic studies. Monitor reaction progress via in situ IR for carbonyl stretching (1682–1700 cm⁻¹) or ¹³C NMR to track ester/acid chloride intermediates . The electron-withdrawing Cl at position 5 may enhance electrophilicity of the carbonyl, while amino groups at positions 3/4 could sterically hinder nucleophilic attack .

Q. What analytical strategies resolve contradictions in mass spectrometry data when degradation products share similar fragmentation patterns?

  • Methodology : Combine HRMS with ion mobility spectrometry (IMS) to separate isobaric species. For example, dechlorinated byproducts (e.g., loss of Cl−) may exhibit distinct collision cross-sections despite identical m/z ratios . Cross-validate with ²D NMR (HSQC/HMBC) to confirm substituent positions in ambiguous cases .

Q. How can researchers design stability studies to identify critical degradation pathways under varying pH and temperature conditions?

  • Methodology : Use accelerated stability testing (40°C/75% RH) and analyze samples via LC-MS at intervals. For hydrolytic degradation, track ester cleavage to 4-Amino-5-chloro-2-methoxybenzoic acid (Imp. C(EP), CAS 7206-70-4) using pH-specific buffers . Apply Arrhenius kinetics to predict shelf-life and identify degradation hotspots (e.g., ester group susceptibility) .

Data-Driven Research Considerations

Q. What computational tools predict the binding affinity of this compound derivatives to biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) with fluorine/chloro-substituted analogs to assess halogen bonding interactions. Compare with experimental IC₅₀ values from enzyme inhibition assays. For example, trifluoromethyl groups (as in 3,4-Difluoro-5-trifluoromethylbenzoic acid) may enhance binding via hydrophobic effects .

Q. How do solvent polarity and proticity affect the compound’s solubility and crystallization behavior?

  • Methodology : Screen solvents (e.g., MeOH, EtOAc, DCM) using differential scanning calorimetry (DSC) to identify polymorphs. Polar aprotic solvents (e.g., DMF) may stabilize zwitterionic forms due to NH₂/Cl dipole interactions, altering crystal packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.